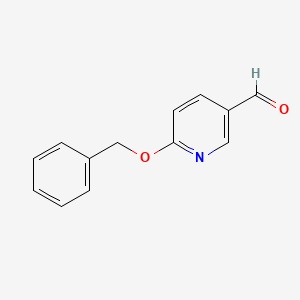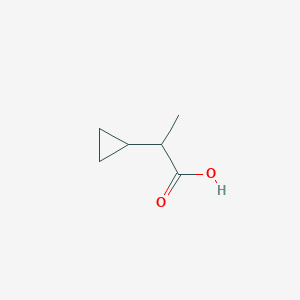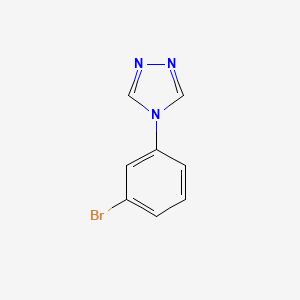
4-氨基-N-甲氧基苯磺酰胺
描述
4-Amino-N-methoxybenzenesulfonamide (4-AMBS) is an important organic compound used in the synthesis of various drugs, insecticides, and other compounds. 4-AMBS has a wide range of applications in the scientific and industrial fields, including its use as a precursor in the synthesis of pharmaceuticals, insecticides, and other compounds. It is also used in the preparation of various catalysts and in the development of new drug delivery systems. 4-AMBS has been extensively studied and is known to have numerous biochemical and physiological effects.
科学研究应用
抗肿瘤和抗癌应用
已经评估了磺酰胺重点库中的化合物(包括 4-甲氧基苯磺酰胺的变体)的抗肿瘤特性。值得注意的是,由于这些化合物作为癌细胞系中细胞周期抑制剂的有效性,其中一些化合物已进入临床试验。例如,N-[2-[(4-羟苯基)氨基]-3-吡啶基]-4-甲氧基苯磺酰胺 (E7010) 破坏微管聚合,显示出作为口服抗有丝分裂剂的希望。另一种化合物,N-(3-氯-7-吲哚基)-1,4-苯二磺酰胺 (E7070),已被确定为一种新型的抗增殖剂。这些物质导致各种癌细胞系中 S 期部分减少以及 G1 和/或 G2 期积累 (Owa et al., 2002).
癌症的光动力疗法
一种取代了新的苯磺酰胺基团的锌酞菁衍生物已被合成,可用于癌症治疗的光动力疗法 (PDT)。该化合物具有高单线态氧量子产率和良好的荧光特性,显示出作为 II 型光敏剂的潜力,这对于 PDT 中有效治疗癌症至关重要 (Pişkin, Canpolat, & Öztürk, 2020).
新型抗癌剂
一项涉及合成氨基噻唑-芍药苷衍生物(包括 N-[4-(2-羟基-4-甲氧基苯基)噻唑-2-基]-4-甲氧基苯磺酰胺)的研究表明,这些化合物具有很高的抗癌潜力,特别是对人胃癌和结直肠腺癌细胞系。这些化合物显示出优于 5-氟尿嘧啶等常规治疗的疗效,对成纤维细胞的细胞毒性较低,表明它们有望成为新型抗癌剂 (Tsai et al., 2016).
晶体结构和药物设计
了解与 4-甲氧基苯磺酰胺类似的化合物的晶体结构,例如 4-甲氧基-N-(4-甲苯基)苯磺酰胺和 N-(4-氟苯基)-4-甲氧基苯磺酰胺,可以深入了解它们作为药物的潜力。对这些结构的研究,特别是它们的超分子结构,可以为治疗剂的设计和优化提供信息 (Rodrigues et al., 2015).
安全和危害
作用机制
Target of Action
4-Amino-N-methoxybenzenesulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . The primary target of sulfonamides, including 4-Amino-N-methoxybenzenesulfonamide, is the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining pH and fluid balance in the body .
Mode of Action
Sulfonamides, such as 4-Amino-N-methoxybenzenesulfonamide, bind to carbonic anhydrase with high affinity . They form a coordination bond with the zinc ion in the enzyme’s active site and establish hydrogen bonds and hydrophobic contacts with other parts of the enzyme molecule . This binding inhibits the enzyme’s activity, leading to a disruption in pH and fluid balance .
Biochemical Pathways
The inhibition of carbonic anhydrase by 4-Amino-N-methoxybenzenesulfonamide affects several biochemical pathways. Carbonic anhydrase plays a key role in the reversible conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting this enzyme, 4-Amino-N-methoxybenzenesulfonamide disrupts this balance, affecting processes such as respiration and the transport of carbon dioxide from tissues to the lungs .
Pharmacokinetics
Sulfonamides in general are known for their good absorption and wide distribution in the body . They are also known to be metabolized in the liver and excreted in the urine . These properties may influence the bioavailability of 4-Amino-N-methoxybenzenesulfonamide, but specific studies are needed to confirm this.
Result of Action
The inhibition of carbonic anhydrase by 4-Amino-N-methoxybenzenesulfonamide leads to a disruption in pH and fluid balance in the body . This can have various effects at the molecular and cellular level, depending on the specific tissues and processes involved. For example, in the context of cancer treatment, the disruption of pH balance can inhibit the growth and proliferation of cancer cells .
Action Environment
The action, efficacy, and stability of 4-Amino-N-methoxybenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution in the body . Additionally, factors such as temperature and the presence of other substances can affect the stability of the compound .
生化分析
Biochemical Properties
4-Amino-N-methoxybenzenesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with carbonic anhydrases, a class of zinc-containing metalloenzymes. These interactions involve the formation of coordination bonds between the negatively charged amino group of the compound and the zinc ion in the active site of the enzyme . This binding can inhibit the enzyme’s activity, which is crucial for various physiological processes, including pH regulation and ion transport.
Cellular Effects
The effects of 4-Amino-N-methoxybenzenesulfonamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrases can affect the regulation of intracellular pH, which in turn influences various cellular activities . Additionally, the compound’s ability to inhibit enzyme activity can lead to changes in metabolic pathways, impacting cellular energy production and overall metabolism.
Molecular Mechanism
At the molecular level, 4-Amino-N-methoxybenzenesulfonamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of carbonic anhydrases, forming coordination bonds with the zinc ion. This binding inhibits the enzyme’s activity by preventing the hydration of carbon dioxide, a critical reaction in cellular respiration and pH regulation . Furthermore, the compound’s structure allows it to form hydrogen bonds and hydrophobic contacts with other parts of the enzyme, enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-N-methoxybenzenesulfonamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity can diminish over time due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of enzyme activity, leading to prolonged effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-Amino-N-methoxybenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits enzyme activity without causing significant adverse effects. At higher doses, toxic effects can be observed, including disruptions in cellular metabolism and potential damage to tissues . These threshold effects highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
4-Amino-N-methoxybenzenesulfonamide is involved in several metabolic pathways, primarily through its interactions with enzymes such as carbonic anhydrases. By inhibiting these enzymes, the compound can alter metabolic flux and affect the levels of various metabolites . This inhibition can lead to changes in the production and utilization of metabolic intermediates, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Amino-N-methoxybenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interactions with these proteins influence its localization and accumulation within different cellular compartments . These interactions are crucial for determining the compound’s bioavailability and effectiveness in targeting specific tissues or organs.
Subcellular Localization
The subcellular localization of 4-Amino-N-methoxybenzenesulfonamide is influenced by its chemical structure and interactions with cellular components. The compound is known to localize in specific compartments, such as the cytoplasm and mitochondria, where it exerts its inhibitory effects on enzymes . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its proper function and activity within the cell.
属性
IUPAC Name |
4-amino-N-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-9-13(10,11)7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYQBXAUFICDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONS(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-2-[(4-methylphenyl)amino]propanenitrile](/img/structure/B1287225.png)
![6-(Chloromethyl)benzo[de]isochromen-1(3H)-one](/img/structure/B1287227.png)

![(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine](/img/structure/B1287233.png)




![5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1287248.png)



